An In-depth Technical Guide on the Synthesis and Characterization of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene
An In-depth Technical Guide on the Synthesis and Characterization of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene
This guide provides a comprehensive overview of the synthesis and characterization of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene, a molecule of interest in materials science and organic synthesis. The content is structured to provide not only procedural details but also the underlying scientific principles, catering to researchers, scientists, and professionals in drug development.
Introduction
alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene belongs to the class of ethers and is noted for its rigid aromatic core and flexible benzyl ether linkages. This structural motif imparts specific physical and chemical properties that make it a valuable building block in the synthesis of larger molecular architectures, such as macrocycles and polymers.[1] Its synthesis is a prime example of the Williamson ether synthesis, a cornerstone of organic chemistry.[2][3] The characterization of this compound relies on a suite of standard analytical techniques to confirm its structure and purity.
Synthesis of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene
The primary synthetic route to alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[4] In this specific application, the dianion of p-xylene glycol reacts with 4-methylbenzyl halide.
Reaction Mechanism and Rationale
The Williamson ether synthesis proceeds via an SN2 mechanism.[3] The choice of reagents and reaction conditions is critical for maximizing the yield and purity of the desired product.
-
Starting Materials: The synthesis commences with α,α'-dichloro-p-xylene or α,α'-dibromo-p-xylene and 4-methylbenzyl alcohol.
-
Base and Solvent: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is used to deprotonate the hydroxyl groups of 4-methylbenzyl alcohol, forming the corresponding alkoxide. The reaction is typically carried out in an anhydrous aprotic polar solvent, like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the SN2 reaction and enhance the reaction rate.[2][5]
Visualizing the Synthesis
The reaction pathway can be illustrated as follows:
Caption: Williamson ether synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a detailed methodology for the synthesis of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene.
| Step | Procedure | Rationale |
| 1 | To a solution of 4-methylbenzyl alcohol (2.2 equivalents) in anhydrous DMF, add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). | The use of an ice bath controls the exothermic reaction of NaH with the alcohol. An inert atmosphere prevents the reaction of the strong base with atmospheric moisture and carbon dioxide. |
| 2 | Stir the mixture at room temperature for 1 hour. | This allows for the complete formation of the sodium 4-methylbenzyl alkoxide. |
| 3 | Add a solution of α,α'-dichloro-p-xylene (1 equivalent) in anhydrous DMF dropwise to the reaction mixture. | Dropwise addition helps to control the reaction temperature and prevent side reactions. |
| 4 | Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. | Heating provides the necessary activation energy for the SN2 reaction to proceed to completion. |
| 5 | After cooling to room temperature, quench the reaction by the slow addition of water. | This step deactivates any remaining sodium hydride and precipitates the crude product. |
| 6 | Collect the precipitate by vacuum filtration and wash with water and a cold, non-polar solvent (e.g., hexane) to remove impurities. | Washing removes inorganic salts and unreacted starting materials. |
| 7 | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. | Recrystallization is a purification technique that yields a crystalline solid of high purity. |
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Melting Point (°C) |
| alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | C₂₄H₂₆O₂ | 346.47 | 136861-46-6 | >98.0% (GC) | 99.0 - 102.0 |
Data sourced from commercial suppliers.[6][7]
Characterization of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene
Confirmation of the successful synthesis and purity of the target compound is achieved through a combination of spectroscopic and analytical techniques.
Characterization Workflow
Caption: A typical workflow for compound characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity. For alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene, the expected signals are:
-
A singlet for the methyl protons of the 4-methylbenzyl groups.
-
Singlets for the benzylic methylene protons (-O-CH₂- and Ar-CH₂-O-).
-
Aromatic protons will appear as a set of doublets, characteristic of para-substituted benzene rings. The chemical shifts of p-xylene protons are well-documented.[8][9][10]
-
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum should show distinct signals for the methyl, methylene, and aromatic carbons.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[11][12] Key vibrational bands for alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene include:
-
C-O-C stretch: A strong absorption band in the region of 1050-1150 cm⁻¹, characteristic of the ether linkage.
-
C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹.
-
C=C stretches: Aromatic ring vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region.[13][14]
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[15][16] The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 346.47 g/mol .[17] Fragmentation patterns can further confirm the structure, with characteristic fragments arising from the cleavage of the benzyl ether bonds.
4. Elemental Analysis
Elemental analysis determines the percentage composition of carbon and hydrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₂₄H₂₆O₂.
Applications and Future Directions
alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene and its derivatives are of interest in the development of new materials. The rigid p-xylene core and the flexible side chains can be tailored to create molecules with specific properties for applications in areas such as:
-
Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of high-performance polymers.[1] p-Xylene is a key precursor in the production of polyethylene terephthalate (PET).[18]
-
Supramolecular Chemistry: As a building block for the construction of host-guest systems and molecular containers.
-
Liquid Crystals: The rigid-flexible nature of the molecule makes it a candidate for the design of new liquid crystalline materials.
Further research into the functionalization of the aromatic rings or modification of the benzylic linkers could lead to the development of novel materials with enhanced thermal, optical, or electronic properties.
References
- Williamson Ether Synthesis.
- P-xylene - BMRB entry bmse000834.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press.
- BIS(4-METHYLBENZYLOXY)-P-XYLENE (CAS No. 136861-46-6) SDS - Guidechem.
- Bis(4-methylbenzyloxy)-p-xylene 136861-46-6 | Tokyo Chemical Industry Co., Ltd. (JP).
- The Williamson Ether Synthesis - Master Organic Chemistry.
- CAS No. 136861-46-6, alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene - 001CHEMICAL.
- alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd.
- Williamson Ether Synthesis | Chem-Station Int. Ed.
- alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | TCI AMERICA.
- Quantitative Analysis of Xylene Mixtures by Fourier Transform Infrared Spectroscopy.
- Mass spectra of the xylene isomers. Left: Results obtained with phase... - ResearchGate.
- P-XYLENE(106-42-3) 1H NMR spectrum - ChemicalBook.
- Synthesis of Poly(p-xylylene) from ?,?'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization - ResearchGate.
- Unlocking p-Xylene Production: Processes & Applications - Jalon.
- NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - US.
- C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene image diagram doc brown's advanced organic chemistry revision notes.
- FTIR spectra of parylene N (ppx), α-dimethyl parylene (dimethyl), and... | Download Scientific Diagram - ResearchGate.
- FTIR spectra of p-xylene monomer and PPPX films. - ResearchGate.
- p-Xylene - the NIST WebBook - National Institute of Standards and Technology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. francis-press.com [francis-press.com]
- 6. 001chemical.com [001chemical.com]
- 7. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. bmse000834 P-xylene at BMRB [bmrb.io]
- 9. P-XYLENE(106-42-3) 1H NMR [m.chemicalbook.com]
- 10. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Quantitative Analysis of Xylene Mixtures by Fourier Transform Infrared Spectroscopy — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 12. p-Xylene [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Page loading... [guidechem.com]
- 18. jalonzeolite.com [jalonzeolite.com]
